molecular formula C9H18Cl2LiMgN B3030391 Lithium magnesium 2,2,6,6-tetramethylpiperidin-1-ide dichloride CAS No. 898838-07-8

Lithium magnesium 2,2,6,6-tetramethylpiperidin-1-ide dichloride

Cat. No. B3030391
CAS RN: 898838-07-8
M. Wt: 242.4 g/mol
InChI Key: JHBZAAACZVPPRQ-UHFFFAOYSA-L
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Description

Lithium magnesium 2,2,6,6-tetramethylpiperidin-1-ide dichloride is a non-nucleophilic Knochel-Hauser base . It is mainly used for the magnesiation of functionalized arenes and heteroarenes to prepare the corresponding Grignard reagents .


Synthesis Analysis

The synthesis of this compound involves the use of anhydrous lithium chloride, 2,2,6,6-tetramethylpiperidine, and 1,10-phenanthroline. These are combined in a flask under an argon atmosphere, followed by the addition of tetrahydrofuran. The mixture is then stirred at a controlled temperature, and a solution of isopropylmagnesium chloride in tetrahydrofuran is added dropwise .


Molecular Structure Analysis

The molecular formula of Lithium magnesium 2,2,6,6-tetramethylpiperidin-1-ide dichloride is C9H18Cl2LiMgN . The average mass is 242.398 Da and the monoisotopic mass is 241.082672 Da .


Chemical Reactions Analysis

This compound is used for the magnesiation of functionalized arenes and heteroarenes to prepare the corresponding Grignard reagents . It can tolerate various active functional groups, such as ester, nitro, and even ketone carbonyl groups .


Physical And Chemical Properties Analysis

The compound is a liquid with a relative density of 0.96g/mL at 25℃ . The SMILES string representation is [Li]N1C©©CCCC1©C .

Scientific Research Applications

Battery Research

Emerging research explores LTMP’s potential in energy storage systems:

Pharmaceutical and Material Science

While not as extensively studied, LTMP’s unique properties may find applications in drug discovery and materials research:

Mechanism of Action

Target of Action

Lithium Magnesium 2,2,6,6-Tetramethylpiperidin-1-ide Dichloride primarily targets functionalized arenes and heteroarenes . These are organic compounds that contain at least one aromatic ring and have been modified by the addition of a functional group.

Mode of Action

This compound acts as a non-nucleophilic Knochel-Hauser base . It is used for the magnesiation of functionalized arenes and heteroarenes . This process involves the replacement of a hydrogen atom in the arene or heteroarene with a magnesium atom, forming a Grignard reagent .

Biochemical Pathways

The compound plays a crucial role in the synthesis of enamines from terminal epoxides through trans -α-lithiated epoxide as an intermediate . It is also involved in the ortholithiation of various arenes . In combination with Lewis donor ligand, N, N, N ′, N ′-tetramethylethylenediamine (TMEDA), it is used for deprotonative metalation of methoxy-substituted arenes .

Result of Action

The primary result of the action of this compound is the formation of Grignard reagents . These reagents are a class of organomagnesium compounds that are commonly used in organic chemistry for carbon-carbon bond formation.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is recommended to avoid dust formation and ensure adequate ventilation during its use . It is also important to remove all sources of ignition and use personal protective equipment . The compound is classified as a hazardous material that sets free flammable gases upon contact with water .

Safety and Hazards

The compound is classified as a Skin Corr. 1B - Water-react 2 hazard . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The compound’s strong base properties and tolerance for various active functional groups make it a valuable tool in the synthesis of enamines from terminal epoxides and for ortholithiation of arenes . Its future use may continue to expand in these and other areas of organic synthesis.

properties

IUPAC Name

lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N.2ClH.Li.Mg/c1-8(2)6-5-7-9(3,4)10-8;;;;/h5-7H2,1-4H3;2*1H;;/q-1;;;+1;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBZAAACZVPPRQ-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1(CCCC([N-]1)(C)C)C.[Mg+2].[Cl-].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2LiMgN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635642
Record name Lithium magnesium chloride 2,2,6,6-tetramethylpiperidin-1-ide (1/1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium magnesium 2,2,6,6-tetramethylpiperidin-1-ide dichloride

CAS RN

898838-07-8
Record name Lithium magnesium chloride 2,2,6,6-tetramethylpiperidin-1-ide (1/1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium magnesium 2,2,6,6-tetramethylpiperidin-1-ide dichloride
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Lithium magnesium 2,2,6,6-tetramethylpiperidin-1-ide dichloride
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Lithium magnesium 2,2,6,6-tetramethylpiperidin-1-ide dichloride
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Lithium magnesium 2,2,6,6-tetramethylpiperidin-1-ide dichloride
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Lithium magnesium 2,2,6,6-tetramethylpiperidin-1-ide dichloride
Reactant of Route 6
Lithium magnesium 2,2,6,6-tetramethylpiperidin-1-ide dichloride

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